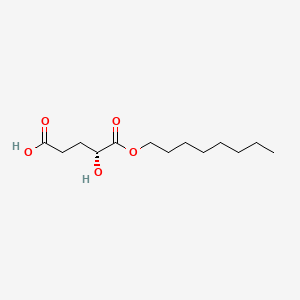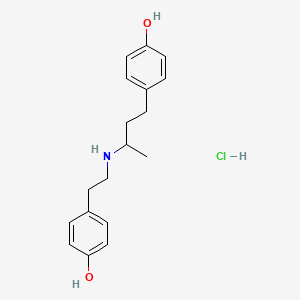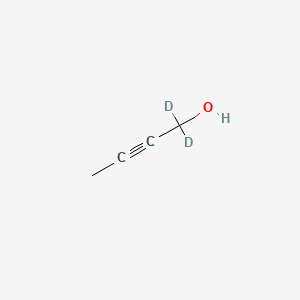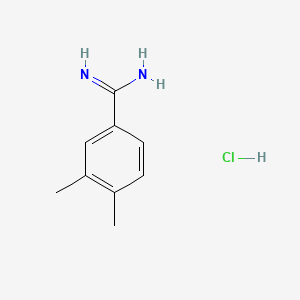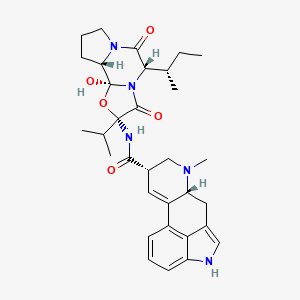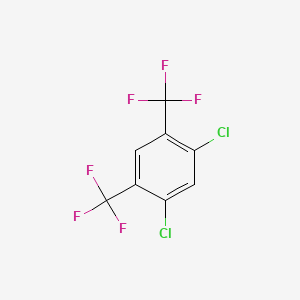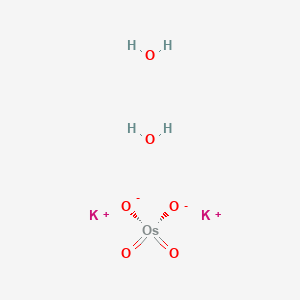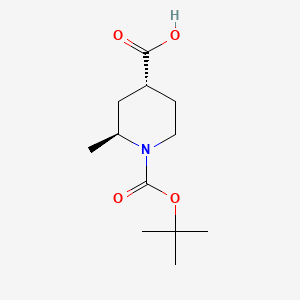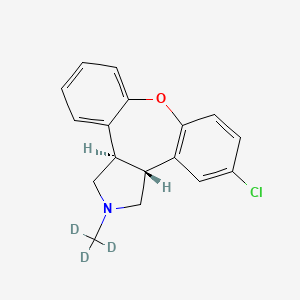
Asenapine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Asenapine is an atypical antipsychotic used to treat patients with bipolar I disorder and patients with schizophrenia . It is a serotonin, dopamine, noradrenaline, and histamine antagonist in which asenapine possess more potent activity with serotonin receptors than dopamine .
Synthesis Analysis
Asenapine is a second-generation (atypical) antipsychotic medication with two formulations that differ from other available antipsychotics, a sublingual tablet and a transdermal ‘patch.’ . The asymmetric total synthesis of (+)-asenapine, an atypical antipsychotic drug, used for treating schizophrenia and acute mania associated with bipolar disorder, is reported. The key steps are the organocatalytic Michael addition of aldehydes to trans-nitroalkenes and subsequent reductive cyclization .
Molecular Structure Analysis
Asenapine is a 5-chloro-2-methyl-2,3,3a,12b-tetrahydrodibenzo [2,3:6,7]oxepino [4,5-c]pyrrole in which both of the stereocentres have S configuration . It is a conjugate base of a (S,S)-asenapine (1+). It is an enantiomer of a (R,R)-asenapine .
Chemical Reactions Analysis
Asenapine has a complex pharmacodynamic profile with affinities at multiple dopamine, serotonin, histamine, and α-adrenergic receptors, all at which asenapine functions as an antagonist . Sublingual asenapine tablets are absorbed in the oral mucosa, with a Tmax occurring between 30 and 90 min .
Physical And Chemical Properties Analysis
Asenapine is a 5-chloro-2-methyl-2,3,3a,12b-tetrahydrodibenzo [2,3:6,7]oxepino [4,5-c]pyrrole in which both of the stereocentres have S configuration . It is a conjugate base of a (S,S)-asenapine (1+). It is an enantiomer of a (R,R)-asenapine .
Applications De Recherche Scientifique
Unique Human Receptor Signature : Asenapine displays high affinity and a distinct rank order of binding affinities for various receptors, including serotonin, adrenoceptors, dopamine receptors, and histamine receptors. It differs appreciably from other antipsychotic drugs in its binding affinity and antagonistic properties, suggesting its unique pharmacological profile (Shahid et al., 2009).
Impact on Monoaminergic Systems : Asenapine's administration leads to changes in the activities of monoaminergic systems, including dopamine, serotonin, and noradrenaline neurons. These effects could be important for the treatment of mood disorders and schizophrenia (Oosterhof et al., 2015).
Differential Regional and Dose-Related Effects on Dopamine Receptor Subtypes : Asenapine has region-specific and dose-dependent effects on dopamine receptor subtypes in the rat forebrain, which may contribute to its unique psychopharmacological properties (Tarazi et al., 2008).
Asenapine in Treatment of Schizophrenia and Bipolar Disorder : It has been shown to be effective in alleviating both positive and negative symptoms of schizophrenia compared to placebo, and also exhibits long-term efficacy in bipolar I disorder (Bishara & Taylor, 2009).
Postmortem Distribution in Forensic Toxicology : Asenapine has been analyzed in postmortem casework, which assists in forensic toxicology interpretations (Miller et al., 2013).
Electrophysiological Characterization : In vivo electrophysiological studies have characterized the effects of asenapine on various receptors, including serotonin, adrenergic, and dopamine receptors, indicating potent antagonistic and partial agonistic activities (Ghanbari et al., 2009).
Propriétés
IUPAC Name |
(2R,6R)-9-chloro-4-(trideuteriomethyl)-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWBSWWIRNCQIJ-IBZLBPKTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Asenapine-d3 | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

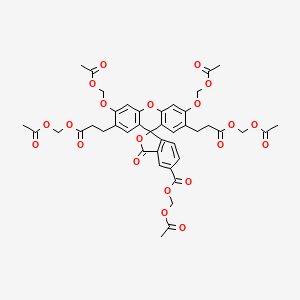
![Methyl 7-(2-{4-[(2-fluorophenyl)sulfanyl]-3-hydroxybutyl}-3,5-dihydroxycyclopentyl)heptanoate](/img/structure/B570661.png)
